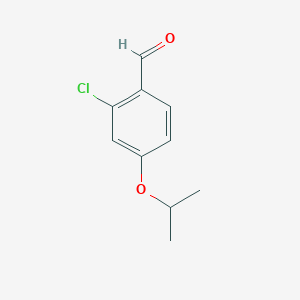
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one, commonly known as PZP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidinyl pyrazoles and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
PPY serves as a valuable building block in organic synthesis due to its unique structure. Researchers have explored its potential in designing novel pharmaceuticals, such as antiviral agents, anti-inflammatory drugs, and anticancer compounds. The phenyl and pyrazine moieties contribute to its biological activity, making it an attractive scaffold for drug development .
Luminescent Sensors
PPY derivatives exhibit interesting luminescence properties. For instance, polymer 2, which contains a similar pyrazine-based structure, has been studied as a luminescent sensor for detecting metal ions like Cu^2+, Co^2+, and Fe^3+ in aqueous solutions. The drastic luminescence quenching observed in these cases highlights its potential for sensing applications .
Materials Science and Optoelectronics
The π-conjugated system in PPY contributes to its optical properties. Researchers have investigated its use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. Its absorption and emission characteristics make it a candidate for enhancing device efficiency .
Bicyclo[1.1.1]pentane Building Blocks
PPY derivatives have been employed in the synthesis of bicyclo[1.1.1]pentane-based compounds. These building blocks find applications in medicinal chemistry and drug design. For instance, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, derived from PPY, offers a versatile platform for further functionalization .
Computational Chemistry and DFT Calculations
Researchers have used density functional theory (DFT) calculations to explore the electronic properties of PPY and its analogs. Parameters like frontier molecular orbitals (HOMO and LUMO energies), electron affinity, ionization energy, and chemical hardness have been investigated. The extended π-electronic delocalization over pyrazine, benzene, and thiophene rings contributes to its nonlinear optical behavior .
Propriétés
IUPAC Name |
5-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHURVPIUPKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)
![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)


![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)